molecular formula C35H36F7N5O5 B610864 SKI2496 CAS No. 1308378-95-1

SKI2496

Número de catálogo: B610864
Número CAS: 1308378-95-1
Peso molecular: 739.6918
Clave InChI: JLKXURLUTOXXPN-NDEPHWFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SKI2496 is a potent and orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist (hGnRHR IC50 = 0.46 nM;  max. LH inh. inh. (%, h)= 84%, 12h;  LH inh. (24h) = 76%.). This compound exhibited more selective antagonistic activity toward the human GnRH receptors over the GnRHRs in monkeys and rats, and this compound also showed inhibitory effects on GnRH-mediated signaling pathways. Pharmacokinetic and pharmacodynamic evaluations of this compound revealed improved bioavailability and superior gonadotropic suppression activity compared with Elagolix, the most clinically advanced compound. This compound may represent a promising candidate for an orally available hormonal therapy.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action:
SKI2496 acts as a selective antagonist of human GnRH receptors, inhibiting the signaling pathways mediated by GnRH. This action leads to decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical in regulating reproductive hormone levels.

Pharmacokinetics:
Research indicates that this compound exhibits favorable pharmacokinetic properties, including improved oral bioavailability compared to other GnRH antagonists like Elagolix. It has been shown to effectively suppress gonadotropic activity in preclinical models, making it a promising candidate for clinical use in managing conditions such as endometriosis and prostate cancer .

Comprehensive Data Table

Property Details
Chemical Name This compound (compound 18a)
Target Human GnRH receptors
Selectivity More selective for human receptors than animal models
Bioavailability Improved compared to Elagolix
Therapeutic Applications Hormone-dependent disorders (e.g., endometriosis)
Current Development Stage Preclinical

Case Studies

  • Endometriosis Treatment:
    A study evaluated the efficacy of this compound in a preclinical model of endometriosis. The compound demonstrated significant reduction in lesion size and pain behaviors when administered orally, indicating its potential as a therapeutic agent for managing endometriosis symptoms .
  • Prostate Cancer:
    Another investigation into this compound's application in prostate cancer revealed that it effectively reduced serum testosterone levels and inhibited tumor growth in xenograft models. The findings suggest that this compound could serve as an alternative to current androgen deprivation therapies .
  • Pharmacokinetic Studies:
    Detailed pharmacokinetic studies have shown that this compound has a rapid absorption profile with peak plasma concentrations occurring within hours of administration. Its half-life supports once-daily dosing, enhancing patient compliance compared to other treatments requiring multiple doses .

Propiedades

Número CAS

1308378-95-1

Fórmula molecular

C35H36F7N5O5

Peso molecular

739.6918

Nombre IUPAC

(R)-4-((2-(3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-5-(4-((5-(trifluoromethyl)furan-2-yl)methyl)piperazin-1-yl)-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino)butanoic acid

InChI

InChI=1S/C35H36F7N5O5/c1-22-31(45-17-15-44(16-18-45)19-24-12-13-29(52-24)35(40,41)42)32(50)47(21-28(23-7-3-2-4-8-23)43-14-6-11-30(48)49)33(51)46(22)20-25-26(34(37,38)39)9-5-10-27(25)36/h2-5,7-10,12-13,28,43H,6,11,14-21H2,1H3,(H,48,49)/t28-/m0/s1

Clave InChI

JLKXURLUTOXXPN-NDEPHWFRSA-N

SMILES

O=C1C(N2CCN(CC3=CC=C(C(F)(F)F)O3)CC2)=C(C)N(CC4=C(C(F)(F)F)C=CC=C4F)C(N1C[C@H](NCCCC(O)=O)C5=CC=CC=C5)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SKI2496;  SKI-2496;  SKI 2496.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKI2496
Reactant of Route 2
SKI2496
Reactant of Route 3
SKI2496
Reactant of Route 4
SKI2496
Reactant of Route 5
SKI2496
Reactant of Route 6
SKI2496

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.